molecular formula C7H8FN B1294958 4-Fluoro-3-methylaniline CAS No. 452-69-7

4-Fluoro-3-methylaniline

Cat. No.: B1294958
CAS No.: 452-69-7
M. Wt: 125.14 g/mol
InChI Key: NYMDPDNETOLVBS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylaniline, also known as 5-amino-2-fluorotoluene, is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the meta position is replaced by a methyl group.

Mechanism of Action

Target of Action

4-Fluoro-3-methylaniline, also known as 5-Amino-2-fluorotoluene , is a type of aniline compound. Anilines are a class of organic compounds that contain a phenyl group attached to an amino group . The primary targets of anilines are often enzymes or receptors in biochemical pathways where they can act as inhibitors or activators . .

Mode of Action

Anilines typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the fluorine atom might influence the compound’s electronic properties, potentially affecting its interaction with targets .

Biochemical Pathways

Anilines are often involved in reactions such as nucleophilic substitution and nitroarene reduction . This compound may be used to synthesize other compounds, such as 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.68 to 2.24 , which may influence its distribution and bioavailability.

Result of Action

As a type of aniline, it may participate in various chemical reactions and contribute to the synthesis of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to avoid dust formation and to use the compound only under a chemical fume hood .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the hydroxylation of the aromatic ring, leading to the formation of more polar metabolites that can be excreted from the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression related to detoxification processes and cellular metabolism. Additionally, this compound can affect mitochondrial function, leading to alterations in cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, it may inhibit certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative cellular damage, particularly in liver cells, due to its metabolic byproducts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage in rodents, indicating a threshold effect for toxicity. Additionally, prolonged exposure to high doses can result in adverse effects on the nervous system .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to increase their solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as organic anion transporters, which facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes extensive metabolism .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolism. Additionally, this compound can be found in the mitochondria, where it may affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 4-fluoro-3-methylbenzene followed by reduction of the nitro group to an amine. Another method includes the direct nucleophilic substitution of 4-fluoro-3-methylchlorobenzene with ammonia or an amine .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-fluoro-3-nitrotoluene. This process is typically carried out under high pressure and temperature conditions using a palladium or platinum catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 4-Fluoro-3-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, such as increased reactivity in electrophilic aromatic substitution reactions and enhanced biological activity compared to its analogs .

Properties

IUPAC Name

4-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8FN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMDPDNETOLVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196425
Record name 4-Fluoro-m-toluidine
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

452-69-7
Record name 4-Fluoro-3-methylaniline
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Record name 4-Fluoro-m-toluidine
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (129 mmol) of 2-fluoro-5-nitrotoluene in 400 mL of ethanol was added 2 g of 10% Pd—C. The mixture was shaken under 45 P.S.I. H2 until hydrogen uptake ceased. The catalyst was filtered away and washed with ethanol, then the combined filtrate and washings were concentrated to 15.2 g (94%) of a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 20 g (129 mmol) of 2-fluoro-5-nitrotoluene in 400 mL of ethanol was added 2 g of 10% Pd--C. The mixture was shaken under 45 P.S.I. H2 until hydrogen uptake ceased. The catalyst was filtered away and washed with ethanol, then the combined filtrate and washings were concentrated to 15.2 g (94%) of a colorless oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd-
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the inclusion of 4-Fluoro-3-methylaniline in the iron(II) complex contribute to its solvatochromic properties?

A: this compound is a key component in forming the diimine Schiff base ligand (LL) within the complex [Fe(CN)2(LL)2] []. This ligand, derived from 2-acetylpyridine and this compound, plays a crucial role in the complex's solvatochromic behavior. While the paper doesn't delve into the specific electronic effects of the fluorine substitution, it highlights that this complex, like other dicyanobisdiimineiron(II) complexes, exhibits strong solvatochromism. This means the wavelength of its lowest-energy charge-transfer (MLCT) absorption changes depending on the solvent. The research focuses on how this specific complex, with the this compound-derived ligand, acts as a probe for studying solvation effects in various media, including water, organic solvents, mixtures, and microemulsions [].

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